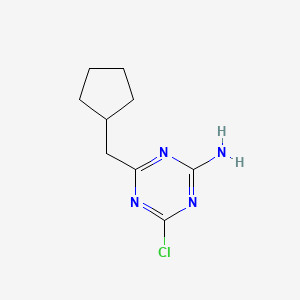
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the fourth position, a cyclopentylmethyl group at the sixth position, and an amine group at the second position of the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and cyclopentylmethylamine.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism where the amine group of cyclopentylmethylamine attacks the chloro-substituted triazine ring, leading to the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or secondary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted triazines, hydroxylated derivatives, and reduced triazine compounds.
科学研究应用
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: It may inhibit or activate certain biochemical pathways, resulting in its antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
4-Chloro-1,3,5-triazine: A simpler triazine derivative with similar reactivity.
6-(Cyclopentylmethyl)-1,3,5-triazin-2-amine: Lacks the chloro group but has similar structural features.
4-Chloro-6-methyl-1,3,5-triazin-2-amine: Contains a methyl group instead of a cyclopentylmethyl group.
Uniqueness
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of both a chloro group and a cyclopentylmethyl group, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H13ClN4 |
|---|---|
分子量 |
212.68 g/mol |
IUPAC 名称 |
4-chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13ClN4/c10-8-12-7(13-9(11)14-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,11,12,13,14) |
InChI 键 |
PSKLMTQRUFBZKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC2=NC(=NC(=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



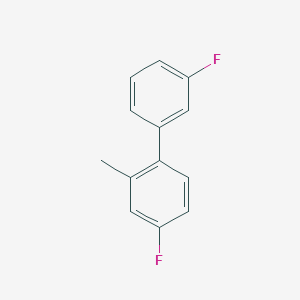
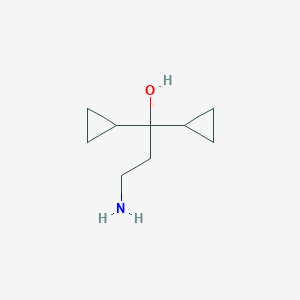
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)


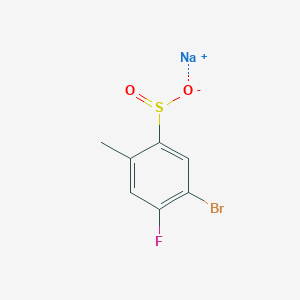
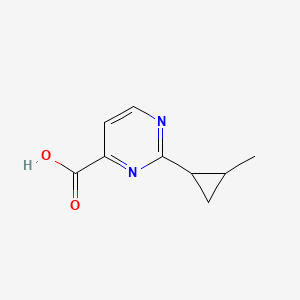
![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
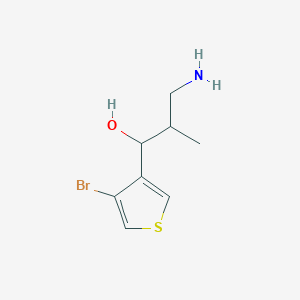


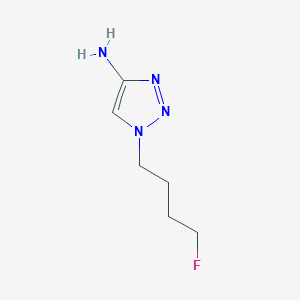
![2-[1-(Aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13201078.png)
